
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential application in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). In
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the inhibition of the serotonin transporter. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other cognitive functions. The serotonin transporter is responsible for the reuptake of serotonin into the presynaptic neuron, which terminates its action. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its effect on the serotonin system. Studies have shown that this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms. Additionally, this compound has been shown to have a low affinity for other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its selectivity and safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide in lab experiments include its potency and selectivity for the serotonin transporter, which allows for a more precise modulation of the serotonin system. Additionally, this compound has a low affinity for other neurotransmitter systems, which may reduce the risk of off-target effects. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide. One direction is to explore its potential application in treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and borderline personality disorder (BPD). Another direction is to investigate the long-term effects of this compound on the serotonin system and its potential for inducing neuroplasticity. Additionally, there is a need for the development of more selective and potent inhibitors of the serotonin transporter, which may lead to improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the reaction of 4-chloro-3-methylphenol with 2-chloro-N-(4-methyl-1-piperazinyl)acetamide in the presence of a base catalyst. The resulting intermediate is then reacted with 2-chloro-N-methylpropanamide to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential application in treating various psychiatric disorders. Studies have shown that this compound is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-12-11-13(5-6-14(12)17)22-16(2,3)15(21)18-20-9-7-19(4)8-10-20/h5-6,11H,7-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQILCNODGKDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
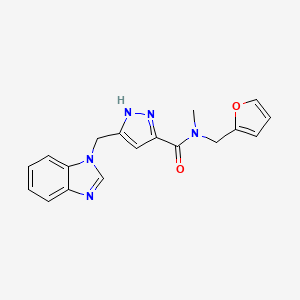
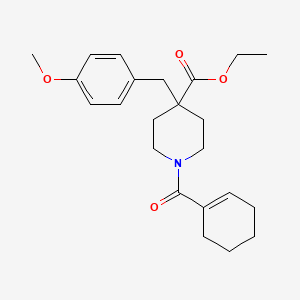
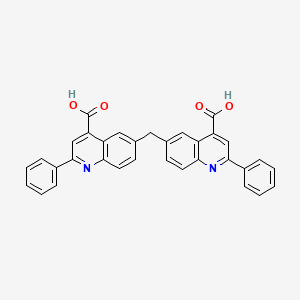
![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
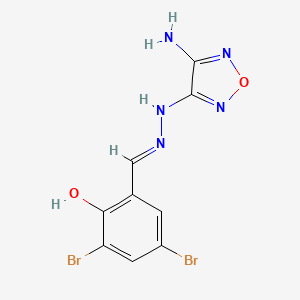
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)
![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
![(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B6095304.png)
![1-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6095309.png)
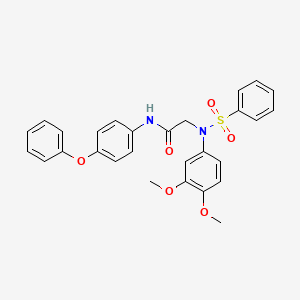
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6095322.png)
![N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B6095336.png)
